![molecular formula C9H11ClOS B2897173 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one CAS No. 1094461-78-5](/img/structure/B2897173.png)
1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one
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Overview
Description
The compound “1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one” belongs to a class of organic compounds known as chalcones. Chalcones are compounds with cross-conjugated NLO chromophores which exhibit good SHG efficiency, transparency , good crystallizability , and better optical limiting behavior .
Synthesis Analysis
Chalcone derivatives, such as “1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one”, have been synthesized by slow evaporation technique . The structure of the sample has been determined by CHN analysis, FTIR, and H1 NMR .
Molecular Structure Analysis
The structure of similar compounds has been determined by CHN analysis, FTIR, and H1 NMR . These techniques provide information about the molecular structure and the types of bonds present in the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the thermal stability of the grown crystal has been determined from DSC, DSC-TGA . The grown crystal has been characterized for their optical transmission .
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in combating various microbial strains. It exhibits a range of inhibition values, indicating its effectiveness as an antimicrobial agent. The presence of the 5-chlorothiophen moiety contributes to this activity, and modifications in its structure can enhance its antimicrobial properties .
Antifungal Properties
Similar to its antibacterial capabilities, this chalcone derivative also shows promise in antifungal applications. Its structural diversity allows it to target different fungal species, which could be beneficial in developing new antifungal treatments .
Antioxidant Potential
The compound has demonstrated good ferric and cupric reducing abilities, suggesting its use as an antioxidant. This property is crucial in preventing oxidative stress, which can lead to various chronic diseases .
Synthesis of Heterocyclic Compounds
Chalcones like 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one are important intermediates in synthesizing a wide range of heterocyclic compounds. These compounds have numerous applications in pharmaceuticals and agrochemicals .
Nonlinear Optical (NLO) Properties
The structural characteristics of this compound make it a candidate for research in nonlinear optics. NLO materials are essential for developing advanced photonic technologies like optical switches and modulators .
Pharmacological Research
Given the diverse biological activities of chalcones, this compound is a valuable asset in pharmacological research. It can be used to study various pharmacological activities such as anti-inflammatory and antitumor properties .
Mechanism of Action
Safety and Hazards
Future Directions
The research on new materials with nonlinear optical (NLO) properties is gaining a considerable interest due to their wide range of applications such as optical computing, optical communication, optical telecommunication, and frequency generation . Organic materials like chalcones have more advantages over inorganic materials due to ease in synthesis, crystal growth, potential to create optical devices, and much faster optical nonlinearities .
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-6(2)5-7(11)8-3-4-9(10)12-8/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLYYCHEETWQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one |
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